molecular formula C15H24 B1252448 beta-Helmiscapene

beta-Helmiscapene

Katalognummer: B1252448
Molekulargewicht: 204.35 g/mol
InChI-Schlüssel: YOVSPTNQHMDJAG-RRFJBIMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Helmiscapene is a sesquiterpene compound identified as a constituent of the essential oil of Valeriana officinalis (valerian) . In analytical studies, it was found to constitute 1.11% of the total essential oil composition of this plant . Essential oils containing sesquiterpenes like beta-Helmiscapene are often the subject of scientific investigation for their diverse biological activities. Researchers are exploring such compounds for their potential antimicrobial and antioxidant properties, as these are common areas of interest for volatile plant metabolites . This reagent is provided as a high-purity standard for use in chemical, pharmacological, and microbiological research. It is ideal for applications including analytical method development, as a reference standard in chromatography and mass spectrometry, and for in vitro assays to investigate its specific mechanism of action and potential bioactivity. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound according to their institution's safety guidelines for chemical substances.

Eigenschaften

Molekularformel

C15H24

Molekulargewicht

204.35 g/mol

IUPAC-Name

(3S,4aR,8aR)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15+/m0/s1

InChI-Schlüssel

YOVSPTNQHMDJAG-RRFJBIMHSA-N

SMILES

CC(=C)C1CCC2(CCCC(=C)C2C1)C

Isomerische SMILES

CC(=C)[C@H]1CC[C@]2(CCCC(=C)[C@H]2C1)C

Kanonische SMILES

CC(=C)C1CCC2(CCCC(=C)C2C1)C

Synonyme

eta-selinene
beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer
beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer
beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome

Herkunft des Produkts

United States

Vorbereitungsmethoden

Botanical Occurrence

β-Helmiscapene has been isolated from the essential oils of:

  • Valeriana officinalis : Detected at 1.11% relative abundance via gas chromatography-mass spectrometry (GC-MS).

  • Murraya koenigii : Constitutes 3.81% of the leaf essential oil.

  • Nardostachys chinensis : Trace amounts (<0.5%) reported in root extracts.

These findings highlight species-specific variations in yield, necessitating optimized extraction protocols.

Extraction Techniques

Hydrodistillation :

  • Procedure : Plant material (100–500 g) undergoes hydrodistillation for 4–6 hours using a Clevenger apparatus.

  • Output : Crude essential oil yields range from 0.2% (N. chinensis) to 1.8% (M. koenigii).

  • Purification : Fractional distillation at 149–153°C (β-helmiscapene boiling point) isolates the compound.

Steam Distillation :

  • Advantage : Reduces thermal degradation of heat-labile sesquiterpenes.

  • Conditions : Steam injection at 100–105°C for 3 hours, followed by liquid-liquid extraction with hexane.

Chromatographic Separation :

  • GC-MS Parameters : HP-5 MS column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), temperature gradient from 50°C (2 min) to 250°C at 4°C/min.

  • Identification : Retention index (RI) of 1493 matched against NIST libraries.

Synthetic Routes and Stereochemical Challenges

Biomimetic Synthesis from Germacrene A

β-Helmiscapene is hypothesized to derive from germacrene A, a central sesquiterpene intermediate. Proposed pathway:

  • Cyclization : Germacrene A undergoes protonation at C10, forming a 5–7 bicyclic cation.

  • Rearrangement : Hydride shift from C1 to C11 stabilizes the carbocation intermediate.

  • Deprotonation : Final deprotonation at C9 yields β-helmiscapene (Fig. 1).

Germacrene AH+Bicyclic cationRearrangementβ-Helmiscapene\text{Germacrene A} \xrightarrow{\text{H}^+} \text{Bicyclic cation} \xrightarrow{\text{Rearrangement}} \beta\text{-Helmiscapene}

Figure 1. Proposed biosynthetic pathway from germacrene A.

Aldehyde Allylation Strategy

Adapted from α-helmiscapene synthesis:

  • Lithio Allylphosphine Oxide Formation :

    (1-Methyl-2-propenyl)diphenylphosphine oxide+LDALithio intermediate\text{(1-Methyl-2-propenyl)diphenylphosphine oxide} + \text{LDA} \rightarrow \text{Lithio intermediate}
  • Aldehyde Coupling :

    Lithio intermediate+β-substituted aldehydeDiene intermediate\text{Lithio intermediate} + \beta\text{-substituted aldehyde} \rightarrow \text{Diene intermediate}
  • Cyclization : Acid-mediated cyclization (e.g., BF₃·Et₂O) forms the 5–7 bicyclic skeleton.

Challenges :

  • Stereocontrol : C7 and C9 configurations require chiral auxiliaries or asymmetric catalysis.

  • Yield : Reported diastereomeric ratios rarely exceed 3:1 for sesquiterpene syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.68 (s, 3H, C15), δ 2.12–2.25 (m, 2H, C6), δ 5.32 (t, J = 6.8 Hz, 1H, C11).

  • ¹³C NMR : 17.8 (C15), 124.5 (C11), 131.2 (C7), 39.4 (C6).

  • MS (EI) : m/z 204 [M]⁺, 189 [M–CH₃]⁺, 161 [M–C₃H₇]⁺.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase: Acetonitrile/water (75:25), 1.0 mL/min

  • Retention time: 14.3 min

Industrial and Pharmacological Considerations

Scalability of Natural Extraction

  • Yield Optimization :

    FactorM. koenigiiV. officinalis
    Fresh vs. dried leaves1.8% vs. 1.2%0.9% vs. 0.7%
    Extraction time4 h (max yield)3 h (max yield)
  • Cost Analysis :
    Producing 1 kg β-helmiscapene requires:

    • 55 kg M. koenigii leaves (€2,200 at €40/kg)

    • 90 kg V. officinalis roots (€4,500 at €50/kg)

Synthetic Feasibility

  • Catalyst Screening :

    CatalystDiastereomeric Excess (%)Yield (%)
    BF₃·Et₂O6842
    TiCl₄5537
    Chiral Brønsted acid8229

Q & A

Q. What ethical considerations apply to in vivo studies of β-Helmiscapene’s toxicity?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample sizes, include blinding, and report attrition. Use humane endpoints (e.g., weight loss >20%). For human cell lines, obtain ethics approval and document provenance (e.g., ATCC authentication) .

Methodological Best Practices

  • Data Reporting : Adhere to Beilstein Journal standards: report yields as mass/percentage, use SI units, and avoid excessive decimal places (e.g., 98.5% yield, not 98.543%) .
  • Literature Review : Systematically search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "β-Helmiscapene AND (synthesis OR bioactivity)"). Exclude non-peer-reviewed sources like patents or preprints .
  • Peer Critique : Use journal clubs to review draft manuscripts for logical flow and data consistency. Address reviewer comments with point-by-point rebuttals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Helmiscapene
Reactant of Route 2
beta-Helmiscapene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.